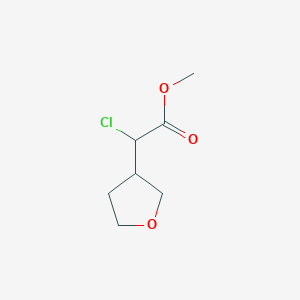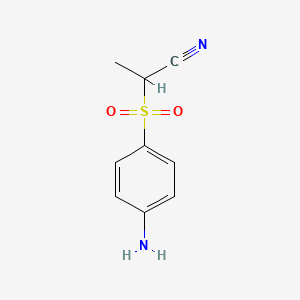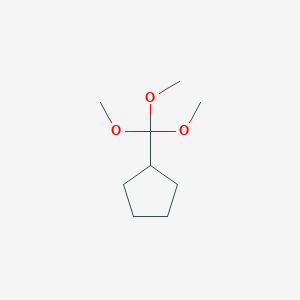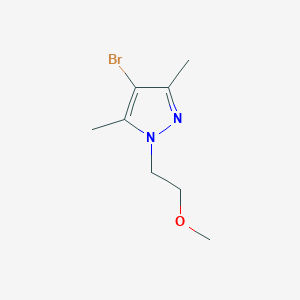
2-amino-6-fluoro-N-methylbenzene-1-sulfonamide
Descripción general
Descripción
“2-amino-6-fluoro-N-methylbenzene-1-sulfonamide” is a chemical compound with the CAS number 1247709-81-4 . It has a molecular weight of 204.22 and a molecular formula of C7H9FN2O2S .
Molecular Structure Analysis
The molecular structure of “2-amino-6-fluoro-N-methylbenzene-1-sulfonamide” consists of a benzene ring substituted with an amino group, a fluoro group, and a methylbenzene-1-sulfonamide group . The exact structure would need to be confirmed through techniques such as NMR, HPLC, LC-MS, or UPLC .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition for Antitumor Therapy
A study by Ilies et al. (2003) highlighted the inhibition of tumor-associated carbonic anhydrase (CA) IX by halogenated sulfonamides, including compounds related to 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide. The research found potent inhibitors among simple aromatic and heterocyclic compounds for CA IX, which is different from physiologically relevant isozymes I, II, and IV. This inhibition suggests potential applications as antitumor agents, indicating the relevance of such compounds in designing more potent and selective inhibitors for therapeutic use (Ilies et al., 2003).
Antibacterial Applications against Mycobacterium tuberculosis
Ceruso et al. (2014) discovered that fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, structurally related to 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide, act as effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. The study demonstrated nanomolar or submicromolar inhibition levels, underscoring the potential of these sulfonamides in developing antimycobacterial agents with novel mechanisms of action, which is crucial due to the pathogen's extensive drug resistance (Ceruso et al., 2014).
Broad Specificity Antibodies Development
Adrián et al. (2009) utilized sulfonamide derivatives to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA) for detecting a wide range of sulfonamide antibiotic congeners in milk samples. The study's approach to creating immunoreagents against common sulfonamide moieties could inform similar strategies for detecting sulfonamide-related compounds in various applications, indicating the versatility of sulfonamide functionalization in scientific research (Adrián et al., 2009).
Sulfonamide Role in Medicinal Chemistry
Sulfonamide groups, as explored by Kalgutkar et al. (2010), are integral in medicinal chemistry, appearing in various drugs, including sulfonamide antibacterials. This review elucidates the sulfonamide group's importance and safety as a medicinal chemist's tool, despite historical associations with hypersensitivity reactions. The insight into sulfonamide's utility in drug design underscores its broad applicability in developing therapeutic agents (Kalgutkar et al., 2010).
Propiedades
IUPAC Name |
2-amino-6-fluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTGGZYRLPDQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-fluoro-N-methylbenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








amine](/img/structure/B1527304.png)
![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)


![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)



